3-Methyl-2-thienyl zinc bromide is an organozinc compound that features a thienyl group, specifically a methyl-substituted thiophene. This compound is notable for its reactivity in various organic synthesis reactions, particularly in cross-coupling reactions. The thienyl group contributes to its unique electronic properties, making it suitable for applications in materials science and organic synthesis.
The synthesis of 3-Methyl-2-thienyl zinc bromide can be achieved through several methods:
3-Methyl-2-thienyl zinc bromide has several applications in organic chemistry:
Interaction studies involving 3-Methyl-2-thienyl zinc bromide primarily focus on its reactivity with various electrophiles. These studies help elucidate the mechanisms of cross-coupling reactions and the influence of substituents on reactivity and selectivity in synthetic applications. Detailed kinetic studies are necessary to understand how different conditions affect the reaction outcomes.
Several compounds share structural similarities with 3-Methyl-2-thienyl zinc bromide, including:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 3-Methyl-2-thiophenyl lithium | Organolithium | Highly reactive; used in nucleophilic additions |
| 2-Thienyl zinc chloride | Organozinc | Less sterically hindered; different reactivity |
| 4-Methyl-2-thiophenyl zinc bromide | Organozinc | Different substitution pattern; varied applications |
3-Methyl-2-thienyl zinc bromide is unique due to its specific methyl substitution on the thiophene ring, which influences its electronic properties and reactivity compared to other similar organozinc compounds. This makes it particularly valuable for targeted synthetic applications where selectivity is crucial.
3-Methyl-2-thienyl zinc bromide belongs to the heteroleptic organozinc halide class, featuring one alkyl/aryl ligand (3-methylthienyl) and one halide (bromide) bound to zinc. Its molecular formula is C₅H₅BrSZn, with a molecular weight of 242.4 g/mol. The compound is typically prepared as a solution in tetrahydrofuran (THF) or diethyl ether to enhance stability, as pure forms are pyrophoric and sensitive to moisture. Key physical properties include:
| Property | Value | Source |
|---|---|---|
| CAS Number | 57377113 | |
| Boiling Point | Not reported | |
| Density | Not reported | |
| Solubility | Soluble in THF, ethers |
The compound’s structure (Fig. 1) consists of a thiophene ring with a methyl group at the 3-position and a zinc atom coordinated to bromine. X-ray crystallography and NMR studies confirm that the zinc center adopts a tetrahedral geometry, with the thienyl group acting as a σ-donor ligand. The methyl substituent enhances electron density at the α-carbon, increasing nucleophilicity during coupling reactions.
Fig. 1: 2D structure of 3-methyl-2-thienyl zinc bromide. The thienyl ring (S-containing aromatic system) is substituted with a methyl group (CH₃) at position 3, while zinc (Zn) is bonded to bromine (Br).
Synthesis typically involves transmetallation or direct insertion of zinc into thienyl halides:
The compound decomposes upon exposure to air or protic solvents, necessitating strict anaerobic handling.